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N-methyl-D-norleucine -

N-methyl-D-norleucine

Catalog Number: EVT-13771754
CAS Number:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-methyl-D-norleucine can be classified under the category of alpha-amino acids and is recognized for its role in various scientific applications, particularly in studying protein structure and function. It is synthesized through methylation processes that modify the amino group of D-norleucine .

Synthesis Analysis

The synthesis of N-methyl-D-norleucine typically involves several key steps:

  1. Protection of the Amino Group: The amino group of D-norleucine is protected to avoid unwanted reactions during subsequent steps.
  2. Methylation: The protected D-norleucine undergoes methylation using agents such as methyl iodide or dimethyl sulfate. This step introduces a methyl group to the nitrogen atom, forming N-methyl-D-norleucine.
  3. Deprotection: After methylation, the protecting group is removed to yield the final product.
  4. Formation of Hydrochloride Salt: The resulting N-methyl-D-norleucine can be converted to its hydrochloride salt by treatment with hydrochloric acid .

This synthesis route is notable for its efficiency and high selectivity, making it suitable for industrial production.

Molecular Structure Analysis

N-methyl-D-norleucine has a distinct molecular structure characterized by:

  • Chemical Formula: C6H13NO2C_6H_{13}NO_2
  • Molecular Weight: Average molecular weight is approximately 131.17 g/mol .
  • Structural Features: The compound contains a methyl group attached to the nitrogen atom, differentiating it from its precursor D-norleucine.

The three-dimensional structure of N-methyl-D-norleucine can be visualized using molecular modeling tools, which help in understanding its interactions in biological systems.

Chemical Reactions Analysis

N-methyl-D-norleucine participates in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can convert the compound to its reduced forms.
  • Substitution Reactions: The methyl group can be substituted with other functional groups under specific conditions .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action of N-methyl-D-norleucine primarily revolves around its role as a methionine analog in protein synthesis studies. By substituting methionine residues with N-methyl-D-norleucine in peptides, researchers can investigate the structural and functional implications of such modifications. Notably, studies have shown that substituting methionine at specific positions in amyloid-beta peptides with N-methyl-D-norleucine can negate neurotoxic effects associated with Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Melting Point: Data on melting point varies, but it generally exhibits typical behavior for amino acids.
  • pH Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.

These properties make N-methyl-D-norleucine a versatile compound for various laboratory applications .

Applications

N-methyl-D-norleucine finds applications in several scientific domains:

  • Biochemical Research: Used as a methionine substitute to study protein folding and aggregation, particularly in neurodegenerative diseases like Alzheimer's.
  • Synthetic Chemistry: Acts as a building block in peptide synthesis and other organic synthesis processes.
  • Pharmaceutical Development: Investigated for potential therapeutic roles due to its structural similarity to naturally occurring amino acids .
Microbial Biosynthetic Pathways of Norleucine Derivatives

Norleucine (Nle; 2-aminohexanoic acid) is a non-proteinogenic, hydrophobic amino acid isosteric with methionine but lacking sulfur. Its N-methylated derivative, N-methyl-D-norleucine, arises primarily through enzymatic promiscuity in microbial systems. In Escherichia coli, norleucine biosynthesis occurs via substrate permissiveness of leucine-biosynthetic enzymes. The key enzyme α-isopropylmalate synthase (EC 2.3.3.13) aberrantly catalyzes chain elongation of pyruvate-derived α-ketobutyrate, yielding α-ketovalerate—the immediate precursor to norvaline and norleucine [1] [3]. Subsequent transamination produces L-norleucine, while N-methylation is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases typically involved in natural product diversification [6].

N-methyl-D-norleucine synthesis further requires epimerization of L-norleucine to D-norleucine, likely catalyzed by broad-specificity amino acid racemases (e.g., those in Pseudomonas spp.), followed by N-methylation. This pathway is amplified under anaerobic conditions or high glucose concentrations, where intracellular pyruvate accumulation drives keto acid chain elongation [3] [7]. Metabolomic studies confirm that norleucine derivatives reach millimolar concentrations in regulatory mutants of Serratia marcescens and Bacillus subtilis [3].

Table 1: Microbial Pathways for Norleucine Derivative Synthesis

Microbial SourceKey Enzyme(s)Substrate SpecificityProduct(s)Inducing Conditions
Escherichia coliα-Isopropylmalate synthaseα-Ketobutyrate → α-KetovalerateL-NorleucineAnaerobiosis, high pyruvate
Bacillus subtilisLeucyl-tRNA synthetaseMisacylation of tRNALeuNorleucine-containing proteinsLeucine starvation
Pseudomonas aeruginosaSAM-dependent methyltransferasesD/L-Norleucine methylationN-Methyl-D-norleucineSecondary metabolite induction
Recombinant systemsPyridoxal phosphate transaminasesα-Keto acid aminationRacemic norleucineOverexpression pathways

Prebiotic Relevance in Miller-Urey-Type Abiotic Synthesis Experiments

Norleucine is a recurrent product in simulated prebiotic environments, highlighting its plausibility in primordial biochemistry. Miller-Urey experiments—spark-discharge reactions in reducing atmospheres (CH₄, NH₃, H₂, H₂O)—routinely yield norleucine alongside proteinogenic amino acids [3] [8]. Its formation follows the Strecker cyanohydrin pathway: hexanal reacts with ammonia and cyanide to generate α-aminohexanenitrile, hydrolyzing to norleucine. This places norleucine among the most abundant C₆ amino acids in prebiotic inventories [8].

Notably, norleucine’s prebiotic abundance exceeds that of its branched-chain isomer leucine due to kinetic favorability: linear aldehydes (e.g., pentanal for norvaline; hexanal for norleucine) form more readily under aqueous conditions than branched-chain aldehydes [3]. Analysis of carbonaceous chondrites (e.g., Murchison meteorite) confirms this pattern, where norleucine concentrations are ≈10× higher than leucine [8]. However, despite its abundance, norleucine was excluded from the canonical amino acid alphabet. Experimental data reveal that peptides rich in linear aliphatic residues (e.g., norleucine) exhibit excessive solubility and reduced packing efficiency, compromising foldability and catalytic function—critical disadvantages under evolutionary selection [4].

Table 2: Norleucine Detection in Prebiotic Simulation Experiments

Experiment TypeAtmospheric ConditionsNorleucine Yield (Relative to Glycine)Key Co-ProductsImplication for Early Evolution
Spark discharge (Miller-Urey)CH₄/NH₃/H₂/H₂O0.05–0.1×Gly, Ala, Norvaline, α-AminobutyrateDominance of linear-chain amino acids
Proton irradiationCO₂/N₂/H₂O (mildly reducing)0.01–0.03×Gly, Ala, Asn, AspNorleucine from alkylated glycine precursors
Hydrothermal vent simulationH₂/CO₂/NH₃/pyriteTrace quantitiesVal, Leu, IleThermodynamic instability under high heat
Meteorite extracts (Ryugu)Extraterrestrial (aqueous alteration)≈0.008×Gly, Ala, ValExogenous delivery plausibility

Evolutionary Conservation of Non-Proteinogenic Amino Acid Incorporation Mechanisms

Despite norleucine’s exclusion from ribosomal translation, mechanisms for its incorporation persist across all domains of life. This conservation underscores a primordial flexibility in amino acid metabolism predating the last universal common ancestor (LUCA). Central to this process are aminoacyl-tRNA synthetases (aaRS), particularly leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). LeuRS mischarges tRNALeu with norleucine when intracellular norleucine/leucine ratios exceed 0.5, evading proofreading domains due to structural mimicry [3]. Similarly, MetRS incorporates norleucine into methionine positions under methionine starvation—a trait observed in archaea and bacteria [1] [7].

Evolutionary analyses reveal that substrate permissiveness in aaRS enzymes is an ancient feature. LeuRS from LUCA likely possessed broad specificity for hydrophobic α-keto acid precursors, enabling norvaline/norleucine activation. This is retained in modern E. coli, where metK mutants (defective in SAM synthesis) overproduce norleucine and incorporate it into ≈8% of methionine sites [7]. The persistence of such "error-prone" incorporation suggests functional utility: norleucine’s isosteric replacement of methionine modulates protein conformation without loss of function, as demonstrated in amyloid-β studies where Met35→Nle35 suppresses neurotoxicity [1].

Table 3: Evolutionary Mechanisms for Non-Canonical Amino Acid Incorporation

Evolutionary MechanismKey ComponentsBiological RoleNorleucine-Specific Evidence
Aminoacyl-tRNA synthetase (aaRS) permissivityLeuRS, MetRS, editing domainsSubstitution under amino acid starvationNorleucine mischarged to tRNALeu and tRNAMet
Non-ribosomal peptide synthesis (NRPS)Peptide bond-forming megasynthasesSecondary metabolite productionN-methyl-D-norleucine in peptaibol antibiotics
Post-translational modificationSAM-dependent methyltransferasesFunctional diversification of proteinsEpimerization + N-methylation of norleucine
Metabolic channelingSubstrate ambiguity in BCAA enzymesBiosynthetic flexibilityα-Ketobutyrate → norleucine in leucine pathway

Concluding Remarks

N-methyl-D-norleucine exemplifies the interplay between prebiotic chemistry and biological evolution. Its biosynthesis via conserved enzymatic promiscuity and prebiotic abundance highlights the founding role of non-proteinogenic amino acids in early biochemical systems. The compound’s exclusion from the universal genetic code likely stems from biophysical constraints—specifically, suboptimal protein foldability—rather than synthetic unfeasibility. Nevertheless, its continued incorporation via ancient translational infidelity mechanisms underscores a hidden layer of metabolic flexibility essential for evolutionary innovation.

Chemical Compounds Mentioned:

  • Norleucine (C₆H₁₃NO₂)
  • N-methyl-D-norleucine (C₇H₁₅NO₂)
  • α-Ketobutyrate (C₄H₆O₃)
  • S-adenosylmethionine (C₁₅H₂₂N₆O₅S⁺)
  • α-Isopropylmalate (C₇H₁₂O₅)
  • Hexanal (C₆H₁₂O)
  • α-Aminohexanenitrile (C₆H₁₂N₂)

Properties

Product Name

N-methyl-D-norleucine

IUPAC Name

(2R)-2-(methylamino)hexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI Key

FPDYKABXINADKS-ZCFIWIBFSA-N

Canonical SMILES

CCCCC(C(=O)O)NC

Isomeric SMILES

CCCC[C@H](C(=O)O)NC

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